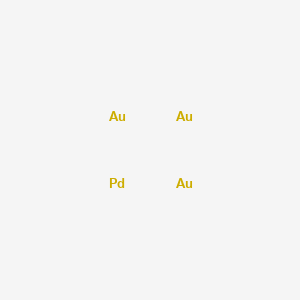![molecular formula C11H17NO3 B14721091 {[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone CAS No. 6345-99-9](/img/structure/B14721091.png)
{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone is a complex organic compound characterized by its unique structure, which includes dicyclopropylmethylidene and propoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone typically involves the reaction of dicyclopropylmethylideneamine with propoxycarbonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of {[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- {[(Cyclopropylmethylidene)amino]oxy}(ethoxy)methanone
- {[(Cyclopropylmethylidene)amino]oxy}(butoxy)methanone
- {[(Dicyclopropylmethylidene)amino]oxy}(methoxy)methanone
Uniqueness
{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone is unique due to its dicyclopropylmethylidene group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
6345-99-9 |
|---|---|
Fórmula molecular |
C11H17NO3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
(dicyclopropylmethylideneamino) propyl carbonate |
InChI |
InChI=1S/C11H17NO3/c1-2-7-14-11(13)15-12-10(8-3-4-8)9-5-6-9/h8-9H,2-7H2,1H3 |
Clave InChI |
OVERICFSTYBNRA-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)ON=C(C1CC1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



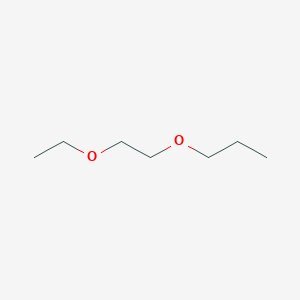
![5-Phenyl-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14721026.png)
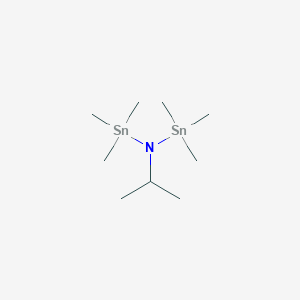

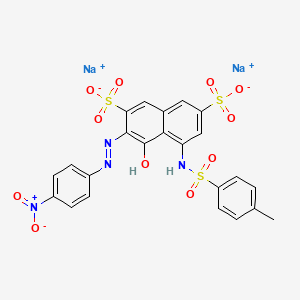

![1'h,3'h-Spiro[cyclopentane-1,2'-perimidine]](/img/structure/B14721066.png)
![1,5-Dithiaspiro[5.6]dodecane](/img/structure/B14721067.png)
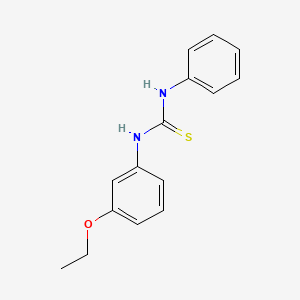
![1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14721093.png)


